

# In-Depth Technical Guide: 5-Fluoro-2-(trifluoromethyl)benzyl Alcohol

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## Compound of Interest

Compound Name: 5-Fluoro-2-(trifluoromethyl)benzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and reactivity of **5-Fluoro-2-(trifluoromethyl)benzyl alcohol**, a key building block in medicinal chemistry and materials science. The strategic placement of both a fluorine atom and a trifluoromethyl group on the benzyl scaffold imparts unique electronic properties, influencing its reactivity and the biological activity of its derivatives.

## Core Physicochemical Properties

**5-Fluoro-2-(trifluoromethyl)benzyl alcohol** is a white solid at room temperature. Its key physicochemical properties are summarized in the table below, providing a foundation for its application in chemical synthesis and drug design.

Property	Value	Reference
CAS Number	238742-82-0	[1]
Molecular Formula	C <sub>8</sub> H <sub>6</sub> F <sub>4</sub> O	[1]
Molecular Weight	194.13 g/mol	[1]
Melting Point	48-52 °C	[2]
Boiling Point	183.2 °C	
Density	1.377 g/cm <sup>3</sup>	
Purity	≥97%	[2]

## Synthesis and Purification

The most common and efficient laboratory-scale synthesis of **5-Fluoro-2-(trifluoromethyl)benzyl alcohol** involves the reduction of the corresponding carboxylic acid, 5-Fluoro-2-(trifluoromethyl)benzoic acid.

### Experimental Protocol: Reduction of 5-Fluoro-2-(trifluoromethyl)benzoic Acid

This protocol is analogous to the synthesis of similar benzyl alcohols, such as 2-Chloro-5-(trifluoromethyl)benzyl alcohol[3].

Materials:

- 5-Fluoro-2-(trifluoromethyl)benzoic acid
- Borane-tetrahydrofuran complex (BH<sub>3</sub>·THF) solution (e.g., 1 M in THF)
- Anhydrous tetrahydrofuran (THF)
- 6 M Hydrochloric acid (HCl)
- Ethyl acetate

- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Deionized water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Reflux condenser
- Separatory funnel
- Rotary evaporator

Procedure:

- In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-Fluoro-2-(trifluoromethyl)benzoic acid in anhydrous tetrahydrofuran.
- Cool the solution to 0 °C using an ice bath.
- Slowly add the borane-tetrahydrofuran complex solution dropwise to the stirred solution of the benzoic acid. A typical molar ratio of benzoic acid to  $\text{BH}_3 \cdot \text{THF}$  is 1:2[3].
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux for approximately 1.5 to 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Once the reaction is complete, cool the mixture to 0 °C and slowly add 6 M HCl to quench the excess borane. Continue the addition until gas evolution ceases.
- Add deionized water to the reaction mixture and extract the product with ethyl acetate.
- Combine the organic layers and wash with brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude **5-Fluoro-2-(trifluoromethyl)benzyl alcohol**.

## Purification Protocol

The crude product can be purified by recrystallization or column chromatography.

Recrystallization:

- **Solvent Screening:** Test the solubility of the crude product in various solvents (e.g., hexanes, ethyl acetate/hexanes mixture, toluene) to find a suitable system where the compound is soluble at elevated temperatures and sparingly soluble at room temperature.
- **Procedure:** Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

Column Chromatography:

- **Stationary Phase:** Silica gel is a suitable stationary phase.
- **Mobile Phase:** A solvent system of ethyl acetate and hexanes is commonly used. The polarity can be adjusted to achieve optimal separation.
- **Procedure:** Dissolve the crude product in a minimal amount of the mobile phase or a compatible solvent and load it onto a silica gel column. Elute the column with the chosen solvent system, collecting fractions and monitoring by TLC to isolate the pure product.

## Spectroscopic Characterization

The structural confirmation of **5-Fluoro-2-(trifluoromethyl)benzyl alcohol** is achieved through a combination of spectroscopic techniques. While the specific spectra for this compound are not readily available in public databases, the expected spectral data can be inferred from analogous structures.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is expected to show signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to <sup>1</sup>H-<sup>1</sup>H and <sup>1</sup>H-<sup>19</sup>F couplings.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the aromatic carbons and the benzylic carbon. The signals for the carbons attached to or near the fluorine and trifluoromethyl groups will show characteristic splitting patterns (quartets for the CF<sub>3</sub> group and its attached carbon, and doublets for carbons coupled to the fluorine atom).

## <sup>19</sup>F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing this molecule, and it is expected to show two distinct signals: one for the fluorine atom on the aromatic ring and another for the trifluoromethyl group. The chemical shifts and coupling constants provide valuable structural information[4][5][6].

## Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300 cm<sup>-1</sup>), C-H stretches of the aromatic ring and methylene group, C=C stretches of the aromatic ring, and strong C-F stretching bands.

## Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M<sup>+</sup>) is expected. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical (M-17) and the loss of the CH<sub>2</sub>OH group (M-31). The presence of fluorine and trifluoromethyl groups will also lead to characteristic fragmentation pathways[7][8].

## Reactivity and Applications in Drug Development

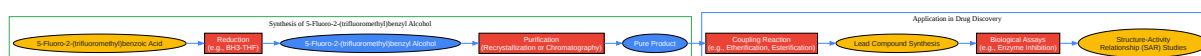
The presence of the electron-withdrawing fluorine and trifluoromethyl groups on the aromatic ring significantly influences the reactivity of the benzylic alcohol. These groups increase the

acidity of the hydroxyl proton and can affect the stability of carbocation intermediates that may form in reactions involving the hydroxyl group.

This molecule is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The incorporation of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and lipophilicity[9]. **5-Fluoro-2-(trifluoromethyl)benzyl alcohol** can be used as a precursor to introduce the 5-fluoro-2-(trifluoromethyl)benzyl moiety into a target molecule, which can be crucial for its biological activity.

## Experimental Workflows and Signaling Pathways

To illustrate the utility of this compound, a generalized experimental workflow for its synthesis and subsequent use in a hypothetical drug discovery context is presented below.



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General workflow for synthesis and application.

This diagram illustrates the synthesis of the target molecule and its subsequent use as a building block in the generation of lead compounds for biological screening and SAR studies. The specific reaction conditions and biological targets would be determined by the research objectives.

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